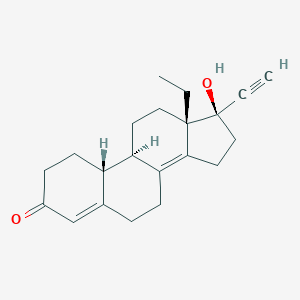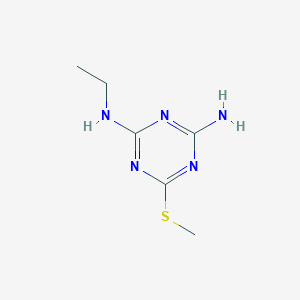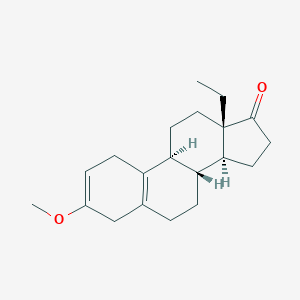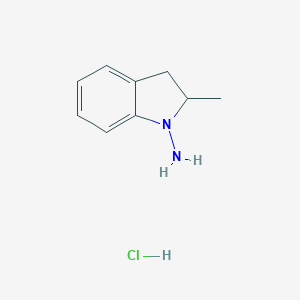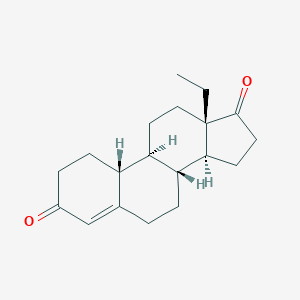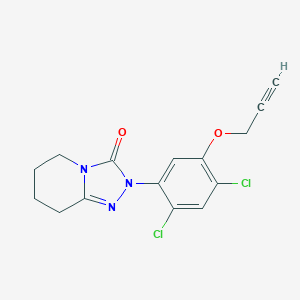
Fipronil-sulfide
Übersicht
Beschreibung
Fipronil sulfide is a degradation product of the broad-spectrum insecticide Fipronil . It is found to be toxic to a variety of non-target organisms .
Synthesis Analysis
Fipronil and its derivatives are synthesized through various methods. A key step involved in the synthesis of Fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of Fipronil derivatives .Molecular Structure Analysis
The molecular structure of Fipronil sulfide is C12H4Cl2F6N4S with a molecular weight of 421.15 .Chemical Reactions Analysis
The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis .Physical And Chemical Properties Analysis
Fipronil sulfide is a white, solid powder . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .Wissenschaftliche Forschungsanwendungen
1. Insecticide in Agriculture
Field : Environmental Science and Agriculture
Application : Fipronil is a heavily substituted pyrazole-based heterocycle, a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
Methods : Fipronil is often applied to crops either by soil injection or seed treatment . Two formulations of fipronil (5% SC and 0.3% GR) are commonly used .
Results : Due to its systemic nature, it is taken up by the roots or leaves and translocated to all parts of the plant, which, in turn, makes them effectively toxic to herbivorous insects .
2. Veterinary Products
Field : Veterinary Medicine
Application : Fipronil is used in veterinary products to control parasites on animals .
Methods : The specific methods of application can vary depending on the product and the type of animal. It is typically applied topically.
Results : The results can vary, but generally, fipronil is effective at controlling parasites on animals .
3. Environmental Monitoring
Field : Environmental Science
Application : A method was developed for simultaneous quantification of the pesticide fipronil and its intermediates fipronil desulfinyl, fipronil sulfone and fipronil sulfide, in soil .
Methods : The specific methods of application are not detailed in the source, but it involves the use of analytical chemistry techniques to quantify the presence of fipronil and its intermediates in soil .
Results : This method provides a way to monitor the environmental impact of fipronil use .
4. Invertebrate Pest Control in Fish Farming
Field : Aquaculture
Application : Fipronil is used in fish farming to control invertebrate pests .
Methods : The specific methods of application can vary depending on the type of fish farm and the specific pests being targeted .
Results : Fipronil has been found to be effective at controlling invertebrate pests in fish farming .
5. Synthesis of Derivatives
Field : Organic Chemistry
Application : Researchers have developed high-yielding and effective protocols for the synthesis of fipronil and its derivatives .
Methods : Various synthetic analogs have been created to examine its bioactivity. A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide .
Results : The synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide .
6. On-Site Detection in Foods
Field : Food Safety
Application : Fipronil is detected in foods for safety monitoring .
Methods : The specific methods of application are not detailed in the source, but it involves the use of analytical chemistry techniques to detect the presence of fipronil in food .
Results : This method provides a way to monitor the food safety impact of fipronil use .
7. Synthesis of Derivatives
Field : Organic Chemistry
Application : Researchers have developed high-yielding and effective protocols for the synthesis of fipronil and its derivatives .
Methods : Various synthetic analogs have been created to examine its bioactivity. A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide .
Results : The synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide .
8. Invertebrate Pest Control in Fish Farming
Field : Aquaculture
Application : Fipronil is used in fish farming to control invertebrate pests .
Methods : The specific methods of application can vary depending on the type of fish farm and the specific pests being targeted .
Results : Fipronil has been found to be effective at controlling invertebrate pests in fish farming .
9. On-Site Detection in Foods
Field : Food Safety
Application : Fipronil is detected in foods for safety monitoring .
Methods : The specific methods of application are not detailed in the source, but it involves the use of analytical chemistry techniques to detect the presence of fipronil in food .
Results : This method provides a way to monitor the food safety impact of fipronil use .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWEKADCSXYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869644 | |
| Record name | Fipronil sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fipronil-sulfide | |
CAS RN |
120067-83-6 | |
| Record name | Fipronil sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120067-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fipronil sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


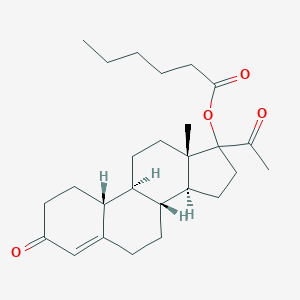
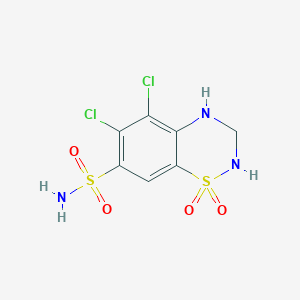
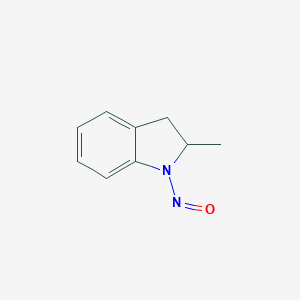
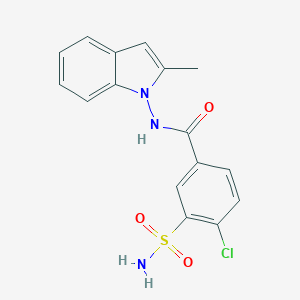
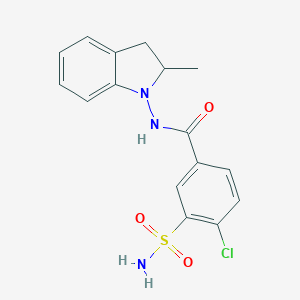
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
